Ethyl 2-styryl-1,3-oxazole-4-carboxylate

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in the synthesis of a vast array of biologically active compounds. thepharmajournal.com The oxazole ring is present in numerous natural products, many of which exhibit potent pharmacological properties. nih.gov The versatility of the oxazole core allows for various chemical modifications, making it a valuable building block for creating diverse molecular libraries. nih.gov

In modern organic synthesis, oxazoles are not only synthetic targets but also serve as versatile intermediates. Their chemical stability, coupled with the ability to undergo selective functionalization at different positions of the ring, makes them highly valuable. thepharmajournal.com The development of novel synthetic methodologies for constructing and modifying the oxazole ring remains an active area of research, reflecting its sustained importance in medicinal chemistry and materials science. organic-chemistry.org The wide range of biological activities associated with oxazole-containing compounds underscores their significance in the quest for new therapeutic agents. chemmethod.com

Overview of 1,3-Oxazole-4-Carboxylate Derivatives in Academic Research

Within the broader family of oxazoles, derivatives bearing a carboxylate group at the 4-position have garnered considerable attention in academic research. Ethyl 1,3-oxazole-4-carboxylate and its analogs are key intermediates in the synthesis of more complex molecules. clockss.orgnih.gov The presence of the ester functionality provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

Research has demonstrated that substituted ethyl 1,3-oxazole-4-carboxylates are precursors to a variety of compounds with potential applications in drug discovery. For instance, the synthesis of novel 1,3-oxazole sulfonamides with anticancer properties has been reported, starting from related oxazole intermediates. nih.gov Furthermore, these derivatives are instrumental in the construction of larger, more complex heterocyclic systems. The academic interest in these compounds is driven by the need for efficient synthetic routes to novel molecular scaffolds that can be screened for biological activity.

Structural Features and Nomenclature of Ethyl 2-Styryl-1,3-Oxazole-4-Carboxylate

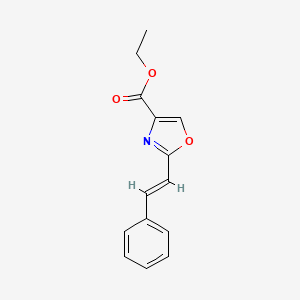

This compound is a specific derivative within the 1,3-oxazole-4-carboxylate family. Its formal name, according to IUPAC nomenclature, is ethyl 2-((E)-styryl)-1,3-oxazole-4-carboxylate. The structure features a central 1,3-oxazole ring. At the 2-position of this ring is a styryl group, which is a vinylbenzene substituent. The styryl group in its more stable configuration is expected to be in the trans or (E) conformation. At the 4-position, there is an ethyl carboxylate group (-COOEt).

Below are tables detailing the key structural and identifying features of this compound, based on its constituent parts and data from closely related structures.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| IUPAC Name | ethyl 2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylate |

| Molecular Formula | C14H13NO3 |

| SMILES | CCOC(=O)c1oc(nc1)/C=C/c2ccccc2 |

| InChI Key | InChIKey=ZJBHXHFQWCSDBR-VMPITTCESA-N |

Table 2: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Weight | 243.26 g/mol |

| Monoisotopic Mass | 243.08954 Da |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUGERMRWPZXRN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=COC(=N1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Styryl 1,3 Oxazole 4 Carboxylate

Direct Synthesis Approaches to the Oxazole (B20620) Ring System

The formation of the 1,3-oxazole core is a fundamental step, and various cyclization strategies have been developed to achieve this with high efficiency and control over substitution patterns.

Cyclization Reactions from Precursors

The most common route to oxazoles involves the cyclization of open-chain precursors that contain the necessary nitrogen, oxygen, and carbon atoms. The choice of precursor and cyclization conditions dictates the final structure and yield.

Cyclodehydration Strategies

Cyclodehydration reactions are a classic and widely used method for synthesizing the oxazole ring. These reactions involve the intramolecular cyclization of a precursor molecule accompanied by the elimination of a water molecule.

One of the most prominent methods is the Robinson-Gabriel synthesis , which utilizes a 2-acylamino-ketone as the precursor. wikipedia.orgpharmaguideline.com In the context of Ethyl 2-styryl-1,3-oxazole-4-carboxylate, the synthesis would begin with a precursor like ethyl 2-(cinnamamido)-3-oxobutanoate. The intramolecular condensation followed by dehydration yields the desired oxazole ring. The reaction typically requires a strong dehydrating agent to drive the cyclization. acs.org

Commonly used cyclodehydrating agents include:

Concentrated Sulfuric Acid (H₂SO₄)

Phosphorus Pentoxide (P₂O₅)

Thionyl Chloride (SOCl₂) acs.org

Polyphosphoric Acid (PPA) pharmaguideline.com

Trifluoroacetic Anhydride (TFAA) wikipedia.org

A modified approach reported by Wipf et al. allows for the synthesis of substituted oxazoles from β-keto amides under milder conditions using triphenylphosphine, iodine, and triethylamine. wikipedia.org

Table 1: Comparison of Cyclodehydrating Agents in Oxazole Synthesis

| Dehydrating Agent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Strong, effective, and inexpensive | Harsh conditions, not suitable for sensitive functional groups acs.org |

| Phosphorus Pentoxide (P₂O₅) | Heating in an inert solvent | Powerful dehydrating agent | Harsh conditions, can lead to charring acs.org |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Effective for acid-sensitive substrates | Generates corrosive HCl gas acs.org |

| Triphenylphosphine/Iodine | Mild conditions, often at room temperature | Tolerates a wider range of functional groups | Stoichiometric reagents, purification can be complex wikipedia.org |

Oxidative Cyclization Pathways

Oxidative cyclization provides an alternative route to the oxazole ring, often starting from more readily available precursors like enamides or by oxidizing an intermediate oxazoline (B21484). This method involves the formation of the heterocyclic ring through an oxidation process.

One established pathway is the oxidation of a corresponding oxazoline precursor. For instance, a 2-styryl-oxazoline derivative can be synthesized and subsequently aromatized to the oxazole. rsc.org Various oxidizing agents have been employed for this transformation, including manganese dioxide (MnO₂), copper(II) bromide (CuBr₂), and nickel peroxide (NiO₂). rsc.org Flow chemistry setups using a packed bed of manganese dioxide have been shown to efficiently convert oxazolines to oxazoles in good yields. rsc.org

Another approach is the direct oxidative cyclization of N-styrylbenzamides or similar enamide structures. organic-chemistry.org Phenyliodine diacetate (PIDA) is a metal-free reagent that can mediate this intramolecular C-O bond formation efficiently. organic-chemistry.org Palladium-catalyzed and copper-mediated cascade reactions have also been developed for the synthesis of trisubstituted oxazoles, where C-N and C-O bonds are formed sequentially. rsc.org

Table 2: Selected Oxidative Cyclization Methods for Oxazole Synthesis

| Method | Precursor | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Oxazoline Dehydrogenation | Substituted Oxazoline | MnO₂, NiO₂, CuBr₂/DBU rsc.org | Two-step process; mild conditions for the oxidation step. rsc.org |

| PIDA-Mediated Cyclization | Enamide | Phenyliodine diacetate (PIDA) organic-chemistry.org | Metal-free, rapid C-O bond formation. organic-chemistry.org |

| Copper-Catalyzed Cyclization | Enamide | Copper(II) acetate, TBHP, Iodine informahealthcare.comresearchgate.net | Proceeds via vinylic C-H bond functionalization. |

| Palladium/Copper Cascade | β-Keto Amide & Amine | Pd(OAc)₂, Cu(OAc)₂ rsc.org | Cascade formation of C-N and C-O bonds. rsc.org |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like this compound in a single step from three or more starting materials. This approach is valued for its atom economy and operational simplicity.

A prominent MCR for oxazole synthesis is the van Leusen reaction , which typically involves an aldehyde, tosylmethyl isocyanide (TosMIC), and a base. nih.gov To synthesize the target molecule, cinnamaldehyde (B126680) would be reacted with ethyl isocyanoacetate in the presence of a suitable base. The isocyanoacetate provides the C4 and C5 atoms of the oxazole ring, along with the ethyl carboxylate group.

Another powerful MCR involves the reaction of carboxylic acids with isocyanoacetates. nih.gov In this method, cinnamic acid could be activated in situ and then reacted with ethyl isocyanoacetate to form the 2-styryl-1,3-oxazole-4-carboxylate core directly. This avoids the need to handle potentially unstable acid chlorides.

Construction of the Styryl Moiety

The styryl group (a vinylbenzene substituent) is a defining feature of the target molecule. Its introduction can be achieved either by using a styryl-containing precursor in the ring formation step (as with cinnamaldehyde or cinnamic acid) or by attaching it to a pre-formed oxazole ring.

Wittig Reactions for Styryl Incorporation

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, making it an ideal method for introducing the styryl group. This can be accomplished by reacting an oxazole-2-carbaldehyde (B1317516) with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base.

Alternatively, an intramolecular Wittig reaction can be employed as a key step in a more complex synthetic sequence to form the oxazole ring itself. nih.gov This specialized approach allows for the construction of highly functionalized oxazoles. For the target molecule, this would involve preparing a precursor containing both a phosphonium (B103445) ylide and an amide-linked ketone, which upon reaction, would cyclize to form the desired 2-styryl oxazole structure. The chemoselectivity of such reactions can be controlled to favor the formation of the oxazole over other potential products. nih.gov

Van Leusen Reaction Approaches

The Van Leusen oxazole synthesis is a powerful method for the formation of the oxazole ring. This reaction typically involves the base-mediated cycloaddition of a p-toluenesulfonylmethyl isocyanide (TosMIC) derivative with an aldehyde. nih.govwikipedia.org For the synthesis of this compound, a key starting material is an α,β-unsaturated aldehyde, such as cinnamaldehyde, which provides the styryl moiety at the 2-position of the resulting oxazole. nih.gov

The general mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. wikipedia.org The resulting intermediate undergoes a 5-endo-dig cyclization to form a five-membered ring. Subsequent elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.org Research has demonstrated the successful synthesis of trans-amino-5-arylethenyl-oxazole derivatives utilizing the Van Leusen reaction, highlighting its applicability for creating styryl-oxazoles. nih.gov The stereochemistry of the starting α,β-unsaturated aldehyde is often retained in the final oxazole product. nih.gov For instance, using trans-cinnamaldehyde would yield the corresponding trans-2-styryl-oxazole derivative.

To obtain the target molecule, this compound, a variation of the Van Leusen reaction would be employed, likely reacting cinnamaldehyde with ethyl isocyanoacetate in the presence of a suitable base.

| Reactant 1 | Reactant 2 | Base | Product |

| Cinnamaldehyde | Ethyl isocyanoacetate | e.g., K₂CO₃, DBU | This compound |

Convergent and Divergent Synthetic Pathways

Convergent and divergent strategies offer alternative and often more efficient routes to complex molecules like this compound. These pathways can involve building the oxazole core and then introducing the styryl group, or constructing a precursor that rearranges to form the final product.

Palladium-Catalyzed Direct (Hetero)alkenylation of Ethyl Oxazole-4-Carboxylate

A highly effective method for introducing the styryl group onto a pre-formed oxazole ring is through palladium-catalyzed direct C-H alkenylation. This approach involves the reaction of Ethyl oxazole-4-carboxylate with a styryl halide, such as (E)-β-bromostyrene, in the presence of a palladium catalyst and a suitable ligand. rsc.orgrsc.org

This direct and regioselective alkenylation typically occurs at the C2 position of the oxazole ring. The reaction is generally carried out in a sealed tube at elevated temperatures under an inert atmosphere. rsc.org Key components of this catalytic system include a palladium source, such as palladium acetate, a base like cesium carbonate, and a phosphine (B1218219) ligand, for example, Buchwald's JohnPhos ligand. rsc.orgrsc.org This methodology tolerates a range of functional groups and provides a direct route to the target compound without the need for pre-functionalization of the oxazole at the C2 position. rsc.org

| Substrate | Reagent | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Ethyl oxazole-4-carboxylate | (E)-β-bromostyrene | Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | Dioxane | 110 °C | Good to Excellent |

Isomerization and Rearrangement Strategies from Isoxazole (B147169) Intermediates

The transformation of isoxazoles into oxazoles provides an elegant synthetic route, often proceeding through fascinating rearrangement mechanisms. These strategies involve the synthesis of a suitably substituted isoxazole precursor which is then induced to rearrange to the desired oxazole product.

Thermal rearrangement of isoxazoles can lead to the formation of oxazoles. This process typically requires high temperatures and proceeds through the cleavage of the weak N-O bond in the isoxazole ring. One reported method involves the flash vacuum pyrolysis of N-acylisoxazol-5-ones, which are converted into the corresponding 2-substituted oxazoles. researchgate.net To apply this to the synthesis of this compound, a precursor such as an ethyl 2-cinnamoyl-isoxazole-4-carboxylate derivative could be envisioned to undergo thermolysis to yield the target molecule.

Photochemical rearrangement offers a milder alternative to thermolysis for the conversion of isoxazoles to oxazoles. nih.gov This photoisomerization is typically initiated by UV light and is believed to proceed via the formation of an acyl azirine intermediate after the homolytic cleavage of the N-O bond. nih.govnih.gov Subsequent rearrangement of this intermediate leads to the oxazole ring.

Crucially, it has been demonstrated that isoxazoles bearing styryl moieties are competent substrates for this photoisomerization process, yielding the corresponding oxazole products in good yields. nih.gov This makes it a viable pathway for the synthesis of this compound from a precursor like Ethyl 3-styryl-isoxazole-4-carboxylate. The reaction can be carried out in a continuous flow reactor, which allows for scalability and controlled reaction times. nih.gov

| Starting Material | Conditions | Intermediate | Product |

| Ethyl 3-styryl-isoxazole-4-carboxylate | UV light (200–330 nm) | Acyl azirine | This compound |

Electrochemical Synthetic Methods

Electrochemical synthesis is emerging as a green and sustainable alternative for the construction of heterocyclic compounds like oxazoles. rsc.org These methods avoid the use of harsh reagents and can often be performed under mild conditions.

One such approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org To synthesize this compound via this route, one could potentially use cinnamic acid and ethyl isocyanoacetate as the starting materials. The reaction proceeds through the anodic oxidation of a phosphine, which then activates the carboxylic acid. This is followed by a nucleophilic substitution and cycloaddition with the isocyanide to form the oxazole ring. rsc.org

Another electrochemical strategy involves the reaction of ketones with acetonitrile (B52724) to form polysubstituted oxazoles. researchgate.net This method proceeds through a Ritter-type reaction followed by oxidative cyclization. For the target molecule, a styryl-substituted β-keto ester could potentially be reacted with acetonitrile under electrochemical conditions.

| Precursor 1 | Precursor 2 | Method | Key Features |

| Cinnamic Acid | Ethyl Isocyanoacetate | Phosphine-mediated deoxygenative cycloaddition | Transition-metal-free, avoids toxic oxidants rsc.org |

| Styryl-substituted β-keto ester | Acetonitrile | Ritter-type reaction/oxidative cyclization | Utilizes readily available starting materials researchgate.net |

Environmentally Benign and Sustainable Synthetic Protocols for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. For the synthesis of this compound, several environmentally benign and sustainable protocols can be proposed based on established green synthetic methodologies for related oxazole derivatives. These methods focus on reducing reaction times, energy consumption, and the use of hazardous materials.

Key green approaches applicable to the synthesis of this compound include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of greener reaction media such as ionic liquids or deep eutectic solvents. These techniques offer significant advantages over traditional synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. ijpsonline.com For the synthesis of related 2-styryl-1,3,4-oxadiazoles, microwave-assisted methods have proven effective. wjarr.com A similar strategy could be adapted for the synthesis of this compound.

A plausible microwave-assisted approach could involve the condensation of ethyl 2-amino-3-oxobutanoate with cinnamic acid or one of its activated derivatives. The use of microwave heating would likely accelerate the cyclization and dehydration steps, leading to the formation of the oxazole ring in a more energy-efficient manner compared to conventional heating.

Table 1: Potential Microwave-Assisted Synthesis of this compound

| Starting Materials | Proposed Green Conditions | Expected Advantages |

| Ethyl 2-amino-3-oxobutanoate and Cinnamic Acid | Microwave irradiation, solvent-free or high-boiling solvent | Rapid reaction, higher yield, reduced energy consumption |

| Ethyl 2-amino-3-oxobutanoate and Cinnamoyl Chloride | Microwave irradiation, base catalyst (e.g., pyridine) | Faster reaction rates, cleaner reaction profiles |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This technique has been successfully employed for the synthesis of various heterocyclic compounds, including isoxazoles and thiazoles, often under milder conditions and with improved yields. preprints.orgtandfonline.com

An ultrasound-assisted synthesis of this compound could involve the reaction of an appropriate α-haloketone with cinnamamide (B152044). The ultrasonic irradiation would facilitate the intimate mixing of reactants and enhance the rate of the condensation and cyclization reactions, potentially allowing the synthesis to proceed at lower temperatures and in shorter times.

Table 2: Potential Ultrasound-Assisted Synthesis of this compound

| Starting Materials | Proposed Green Conditions | Expected Advantages |

| Ethyl 2-chloroacetoacetate and Cinnamamide | Ultrasound irradiation, base catalyst in a green solvent | Enhanced reaction rates, milder conditions, improved yields |

| α-Bromo-β-oxocinnamate and a primary amide | Sonication in a suitable solvent | Reduced reaction time, potential for one-pot synthesis |

Synthesis in Greener Solvents

The use of environmentally benign solvents is a cornerstone of green chemistry. Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered greener alternatives to volatile organic compounds (VOCs) due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netmdpi.com

The synthesis of oxazole derivatives has been reported in ionic liquids, which can act as both the solvent and a catalyst. nih.gov A potential route to this compound could involve a one-pot reaction between key precursors in a suitable ionic liquid or deep eutectic solvent. This approach would not only eliminate the need for hazardous solvents but could also simplify product isolation and solvent recycling.

Table 3: Potential Synthesis of this compound in Greener Solvents

| Starting Materials | Proposed Green Conditions | Expected Advantages |

| Key precursors (e.g., α-amino ester and cinnamic acid) | Reaction in an ionic liquid (e.g., [bmim][BF4]) or a DES | Elimination of VOCs, potential for catalyst/solvent recycling, simplified work-up |

| One-pot condensation and cyclization | Use of a task-specific ionic liquid with catalytic properties | Increased reaction efficiency, reduced waste generation |

One-Pot and Multicomponent Reactions

While specific research on the environmentally benign synthesis of this compound is still emerging, the successful application of green synthetic methodologies to structurally similar compounds provides a strong foundation for the development of such protocols. Future research will likely focus on optimizing these green approaches to achieve high-yielding, cost-effective, and sustainable synthetic routes to this valuable chemical compound.

Chemical Reactivity and Transformation of Ethyl 2 Styryl 1,3 Oxazole 4 Carboxylate

Intramolecular Cycloaddition Reactions of the Styryl-Oxazole System

The conjugated system formed by the styryl group and the oxazole (B20620) ring provides a template for intramolecular cycloaddition reactions, particularly under photochemical conditions. Research on closely related 2-(2-vinylstyryl)oxazoles has demonstrated a novel and effective pathway to benzo[f]quinoline (B1222042) derivatives through a formal [4+2] photocycloaddition process. acs.org

This transformation is initiated by UV irradiation, which excites the molecule to its first singlet excited state (S1). Theoretical calculations suggest that the reaction proceeds via a stepwise mechanism involving a 10π followed by a 6π ring closure. acs.org This photochemical pathway is energetically favorable from the excited state, whereas the corresponding thermal Diels-Alder reaction is kinetically hindered by a high activation energy barrier in the ground state. acs.org The reactivity and efficiency of this photocyclization are sensitive to the substitution pattern on the oxazole ring; for instance, the presence of an aryl group at the C5 position of the oxazole has been found to deactivate the reaction. acs.org This type of intramolecular cycloaddition highlights the potential of the styryl-oxazole scaffold as a precursor for constructing complex, fused heterocyclic systems.

| Reactant System | Conditions | Product Class | Proposed Mechanism | Reference |

|---|---|---|---|---|

| o-Vinylstyryl-2-oxazole | UV Irradiation | Benzo[f]quinoline derivative | Stepwise 10π followed by 6π ring closure | acs.org |

Functional Group Transformations and Interconversions

The peripheral functional groups of ethyl 2-styryl-1,3-oxazole-4-carboxylate—the ester and the styryl double bond—are amenable to a range of chemical modifications, allowing for the synthesis of diverse derivatives.

The ethyl ester at the C4 position of the oxazole ring can be readily hydrolyzed to the corresponding carboxylic acid under standard conditions. This transformation is typically achieved through saponification using an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification. nih.govmdpi.com The resulting 2-styryl-1,3-oxazole-4-carboxylic acid is a key intermediate for further functionalization, such as amide bond formation or decarboxylation. researchgate.net The stability of the oxazole ring under these conditions is a critical consideration, as harsh basic or acidic environments can potentially induce ring cleavage (see Section 3.3.1). However, selective hydrolysis is generally achievable under controlled, mild conditions. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. LiOH or NaOH (aq) 2. H3O+ | 2-Styryl-1,3-oxazole-4-carboxylic acid | Saponification |

The exocyclic carbon-carbon double bond in the styryl group is a site of significant reactivity, characteristic of alkenes. While specific studies on this compound are not extensively detailed in the literature, the known reactivity of styryl heterocycles allows for predictable transformations. eurekaselect.com

Hydrogenation: The double bond can be reduced to a single bond via catalytic hydrogenation. This reaction, typically employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, would convert the styryl group into a phenethyl group. Such a transformation can be useful for modifying the electronic and steric properties of the molecule without affecting the oxazole core. nih.gov

Oxidation: The styryl double bond is susceptible to oxidation. Reactions with peroxy acids could yield an epoxide, while stronger oxidizing agents like ozone or potassium permanganate (B83412) could lead to cleavage of the double bond, yielding an oxazole-2-carbaldehyde (B1317516). Milder oxidation of related styryl oxazolines has been achieved using reagents like manganese dioxide (MnO2). rsc.org

Isomerization: Like other stilbene-like molecules, the styryl group can undergo trans-cis isomerization upon exposure to UV light. nih.gov This photochemical process can influence the molecule's conformation and subsequent reactivity, including its propensity for intramolecular cycloadditions. researchgate.net

Oxazole Ring Stability and Ring Opening Mechanisms

The aromaticity of the oxazole ring confers a degree of stability, yet it is considered less aromatic than other five-membered heterocycles like thiazole (B1198619) or imidazole. This reduced aromaticity makes the ring susceptible to certain degradative pathways, including hydrolytic cleavage and fragmentation, particularly when activated by specific substituents.

The oxazole ring, especially in derivatives bearing functional groups at the C4 and C5 positions, can be unstable towards hydrolysis. nih.gov Studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that both acidic and basic conditions can promote hydrolytic ring-opening. nih.gov For instance, treatment with acid can lead to rapid cleavage of the ring to form aminomalonic acid derivatives. nih.gov

In the case of this compound, the electron-withdrawing nature of the C4-carboxylate group can make the C5 and C2 positions more electrophilic. Under harsh hydrolytic conditions, nucleophilic attack by water or hydroxide ions can initiate a ring-opening cascade. This susceptibility is a critical factor to consider during reactions that require strongly acidic or basic environments, such as ester hydrolysis.

Several factors govern the stability and fragmentation pathways of the oxazole ring in this system:

Substituent Effects: The nature of the substituents at the C2, C4, and C5 positions profoundly influences the electronic distribution and stability of the ring. The styryl group at C2 and the ethyl carboxylate at C4 are both electron-withdrawing groups that deactivate the ring towards electrophilic attack but may increase its susceptibility to nucleophilic attack, particularly at the C2 and C5 positions. pharmaguideline.com This can facilitate ring-opening reactions. pharmaguideline.com

Aromaticity and Diene Character: The oxazole ring possesses a notable diene character due to its relatively weak aromaticity. This property makes it a potential participant in cycloaddition reactions where it acts as the diene component, which can be a pathway to ring transformation rather than simple fragmentation. pharmaguideline.com

Reaction Conditions: External factors such as pH, temperature, and the presence of nucleophiles or electrophiles are critical. As discussed, both acidic and basic conditions can promote hydrolytic cleavage. nih.gov Photochemical conditions can also lead to ring transformations via cycloaddition pathways, preserving the atomic integrity in a rearranged molecular architecture. acs.org

Regioselective C-H Functionalization and Derivatization of this compound

The chemical scaffold of this compound presents multiple sites amenable to regioselective C-H functionalization and further derivatization, offering a versatile platform for the synthesis of novel analogues. The primary sites for such transformations are the C5-position of the oxazole ring, the phenyl ring of the styryl moiety, and the ethyl carboxylate group at the C4-position. Research into the reactivity of analogous oxazole and styryl-containing compounds provides a strong basis for predicting the outcomes of these reactions.

C-H Functionalization at the C5-Position of the Oxazole Ring

The C5-position of the 2,4-disubstituted oxazole ring is the most probable site for direct C-H functionalization, primarily due to the electronic properties of the heterocycle and the substitution pattern of the target molecule. The C2-position is already occupied by the styryl group, making the C5-position the only available C-H bond on the oxazole core for direct activation.

Palladium-catalyzed direct arylation is a well-established and powerful tool for the C-H functionalization of azoles. For ethyl oxazole-4-carboxylate derivatives, this transformation is expected to proceed with high regioselectivity at the C5-position. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand and a base. The choice of reaction conditions, including the solvent and ligand, can significantly influence the efficiency of the coupling.

Table 1: Proposed Conditions for C5-Arylation of this compound

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Arylating Agents |

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃/PivOH | DMA | 120-140 | Aryl bromides, Aryl iodides |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100-120 | Aryl bromides, Aryl triflates |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | Aryl chlorides |

The proposed mechanism for this transformation involves the coordination of the palladium catalyst to the oxazole ring, followed by a concerted metalation-deprotonation (CMD) pathway, leading to a palladated intermediate at the C5-position. Subsequent reductive elimination with an aryl halide furnishes the C5-arylated product and regenerates the active palladium catalyst.

C-H Functionalization of the Styryl Phenyl Ring

The phenyl ring of the styryl group offers additional sites for regioselective C-H functionalization. The directing effect of the vinyl group and the electronic nature of the oxazole substituent would influence the regiochemical outcome of these reactions. In the absence of a strong directing group, functionalization at the ortho and para positions of the phenyl ring is generally favored in electrophilic aromatic substitution-type C-H functionalizations.

Transition metal-catalyzed C-H activation, particularly with palladium, rhodium, or ruthenium catalysts, can be employed to achieve regioselective functionalization. The use of directing groups can provide precise control over the site of reaction. For instance, if a directing group were present on the phenyl ring, C-H activation would likely occur at the ortho position to that group.

Table 2: Potential C-H Functionalization Reactions on the Styryl Phenyl Ring

| Reaction Type | Catalyst System | Reagents | Potential Position of Functionalization |

| Olefination | Pd(OAc)₂ / Ligand | Alkenes | ortho, para |

| Arylation | Pd(OAc)₂ / Ligand | Aryl halides | ortho, para |

| Acylation | Rh(III) catalyst | Acid anhydrides | ortho (with directing group) |

| Alkylation | Ru(II) catalyst | Alkyl halides | ortho (with directing group) |

Derivatization of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C4-position is another key site for the derivatization of this compound. Standard transformations of the ester functionality can be employed to introduce a wide range of chemical diversity.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water. The resulting carboxylic acid serves as a versatile intermediate for further modifications.

Amidation: The carboxylic acid can be coupled with various amines to form a diverse library of amides. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like hydroxybenzotriazole (B1436442) (HOBt).

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, through oxidation to the aldehyde or conversion to ethers or esters.

Table 3: Summary of Potential Derivatization of the Ethyl Ester Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid |

| Amidation | 1. LiOH; 2. Amine, EDC, HOBt | Amide |

| Reduction | LiAlH₄, THF | Primary Alcohol |

Derivatization and Functionalization Strategies for the Ethyl 2 Styryl 1,3 Oxazole 4 Carboxylate Core

Substituent Effects on Reaction Pathways and Electronic Characteristics

The electronic nature of substituents on both the styryl and oxazole (B20620) moieties of ethyl 2-styryl-1,3-oxazole-4-carboxylate can significantly influence its reactivity and electronic properties. The extended π-conjugation provided by the styryl group enhances electron mobility and can be modulated by the introduction of electron-donating or electron-withdrawing groups. nih.gov

The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), on the phenyl ring of the styryl moiety is expected to increase the electron density of the π-system. This can enhance the molecule's propensity to undergo electrophilic substitution reactions. Conversely, electron-withdrawing groups, like nitro (-NO2) or bromo (-Br), decrease the electron density, which can favor nucleophilic attack. nih.gov These substituent effects also extend to the molecule's photophysical properties, where they can influence absorption and fluorescence spectra. mdpi.com

Computational studies on related heterocyclic systems, such as benzothiazole (B30560) derivatives, have shown that the introduction of electron-withdrawing groups can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to a reduced energy gap. mdpi.com This tuning of the electronic band gap is critical for applications in organic electronics. Similarly, the electronic properties of the oxazole ring itself are influenced by substitution. Quantum chemical calculations on methyl-substituted oxazoles have demonstrated that the addition of methyl groups can impact the energies of the frontier molecular orbitals. researchgate.net

The strategic placement of substituents can therefore direct the course of chemical reactions and tailor the electronic characteristics of the this compound core for specific functionalities.

Functionalization of the Oxazole Ring at C-2, C-4, and C-5 Positions

The oxazole ring presents three positions (C-2, C-4, and C-5) that are amenable to functionalization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The C-2 position is part of the styryl group in the parent molecule. Modifications at this position often involve the synthesis of analogs with different substituents on the styryl phenyl ring. This can be achieved by utilizing appropriately substituted benzaldehydes in the initial synthesis of the oxazole ring.

The C-4 position is occupied by the ethyl carboxylate group. This ester functionality is a versatile handle for further derivatization. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alkyl or aryl groups, or other functional groups via standard carboxylic acid chemistry. nih.gov

The C-5 position of the oxazole ring is a key site for introducing a wide range of functional groups. One common strategy involves the use of N-bromosuccinimide (NBS) for bromination at the C-5 position. chemrxiv.org The resulting 5-bromo-oxazole derivative can then undergo various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Another approach involves the deprotonation of the C-5 position using a strong base like lithium hexamethyldisilazide (LiHMDS) to generate a carbanion, which can then react with various electrophiles. chemrxiv.org

A general method for the functionalization of ethyl oxazole-4-carboxylate involves regioselective direct arylation at the C-2 or C-5 positions using palladium catalysis. The selectivity between the C-2 and C-5 positions can be controlled by the choice of phosphine (B1218219) ligands and bases.

Introduction of Diverse Chemical Functionalities

A wide variety of chemical functionalities can be introduced onto the this compound core, leading to a diverse library of derivatives with tailored properties. These functionalizations can be achieved through various synthetic methodologies.

One-pot synthesis-functionalization strategies have been developed for the streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, which can be adapted for oxazole synthesis. nih.gov This approach allows for the efficient introduction of aryl groups at the C-5 position.

The synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives demonstrates the possibility of incorporating complex heterocyclic systems onto the oxazole core. rjstonline.com This highlights the versatility of the oxazole scaffold in constructing elaborate molecular structures.

Furthermore, the styryl moiety itself can be a site for functionalization. For example, reactions at the double bond, such as epoxidation or dihydroxylation, can introduce new functional groups. The phenyl ring of the styryl group can also be functionalized with various substituents as discussed in section 4.1.

The introduction of ethynyl (B1212043) groups onto the oxazole core has been explored as a route to versatile building blocks for click chemistry. chemrxiv.org This allows for the facile conjugation of the oxazole derivative to other molecules, including biomolecules and polymers.

The following table summarizes some examples of functional groups that can be introduced and the corresponding synthetic methods.

| Functional Group | Position of Introduction | Synthetic Method |

| Aryl | C-5 | Palladium-catalyzed cross-coupling reactions |

| Thiophene (B33073) | C-2 (as part of a larger substituent) | Multi-step synthesis from functionalized thiophene precursors rjstonline.com |

| Amide | C-4 | Reaction of the corresponding carboxylic acid with an amine |

| Ethynyl | C-5 | Sonogashira coupling of a 5-halo-oxazole derivative |

| Bromo | C-5 | Reaction with N-bromosuccinimide (NBS) chemrxiv.org |

Polymerization and Integration into Poly(2-oxazoline)s

The styryl group in this compound provides a reactive handle for polymerization, allowing for its integration into polymer chains. Specifically, the vinyl group of the styryl moiety can undergo radical or anionic polymerization.

The radical polymerization of a related monomer, 2-(p-styryl)-2-oxazoline, has been successfully demonstrated. acs.org This suggests that this compound could also be polymerized or copolymerized with other vinyl monomers to produce polymers with pendant oxazole units. The electron-withdrawing nature of the oxazolinyl group can enhance the radical reactivity of the monomer. acs.org

Poly(2-oxazoline)s (POx) are a class of polymers with a pseudo-peptidic structure, known for their biocompatibility and tunable properties. nih.govmdpi.com The integration of the this compound unit into a POx backbone could impart novel optical or electronic properties to the resulting polymer. This could be achieved by copolymerizing a 2-oxazoline monomer with a styryl-functionalized 2-oxazoline derivative.

The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-established and versatile method for synthesizing well-defined POx polymers. nih.govresearchgate.net A styryl-functionalized initiator could be used to initiate the CROP of a 2-oxazoline monomer, resulting in a POx chain with a terminal this compound unit. Alternatively, a styryl-containing monomer could be copolymerized with other 2-oxazoline monomers.

The functionalization of POx with end-groups containing unsaturated C-C bonds, such as styryl groups, has been reported. mdpi.com These functionalized polymers can then be used in subsequent reactions, such as cross-linking or grafting, to create more complex polymer architectures. The incorporation of the this compound moiety into POx could lead to the development of novel materials for biomedical applications, such as drug delivery systems or bioconjugates. nih.gov

Computational and Theoretical Investigations of Ethyl 2 Styryl 1,3 Oxazole 4 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for examining the quantum mechanical properties of molecules. For oxazole (B20620) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to predict a range of molecular characteristics. researchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

DFT is utilized to determine the most stable three-dimensional arrangement of atoms in ethyl 2-styryl-1,3-oxazole-4-carboxylate by finding the minimum energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles. For analogous oxazole derivatives, studies have shown that the planarity of the oxazole ring is a key feature, with specific bond lengths and angles defining its geometry. For instance, in a related N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the oxazole ring bond angles for N15–C16–O12 and O12–C13–C14 were calculated to be 114.1° and 107.4°, respectively. researchgate.net Such optimized geometries are fundamental for understanding the molecule's interactions and reactivity.

Electronic structure analysis through DFT focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher reactivity. For many heterocyclic compounds, this gap is relatively small, indicating a high potential for charge transfer within the molecule. researchgate.net These calculations also yield insights into the distribution of electron density and the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack. irjweb.com

Table 1: Representative DFT-Calculated Parameters for an Analogous Oxazole Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Total Energy | -850 a.u. | Represents the molecule's stability |

Elucidation of Reaction Mechanisms and Transition States via DFT

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition state structures and their associated energy barriers. zsmu.edu.ua For the synthesis of oxazoles, such as through the van Leusen reaction, DFT can model the stepwise process, including the formation of key intermediates and the final ring closure. nih.gov

By calculating the energies of reactants, products, and transition states, the activation energy for each step can be determined. This information is vital for understanding the kinetics of the reaction and predicting the most favorable reaction pathway. For instance, in heterocyclization reactions, DFT has been used to show that the cyclization step is often the most energy-intensive. zsmu.edu.ua The use of solvent models, like the Polarizable Continuum Model (PCM), in these calculations allows for a more realistic simulation of reaction conditions in solution. zsmu.edu.ua

Molecular Dynamics Simulations to Explore Conformations and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide a detailed view of the molecule's conformational flexibility and its interactions with its environment, such as solvent molecules or biological macromolecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule folds, changes shape, and interacts with other molecules. ajchem-a.com

For flexible molecules like this compound, which has rotatable bonds in its styryl and ethyl ester groups, MD simulations can explore the accessible conformational space and identify the most populated conformations. This is crucial for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the ligand's conformation. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of different regions. ajchem-a.com

Quantum-Chemical Calculations for Structure-Reactivity and Structure-Property Relationships

Quantum-chemical calculations, including but not limited to DFT, are used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These studies aim to correlate the structural or electronic features of a molecule with its biological activity or physical properties. mdpi.com

For this compound, quantum-chemical descriptors such as orbital energies (HOMO, LUMO), Mulliken charges, dipole moment, and polarizability can be calculated. semanticscholar.org These descriptors are then used as independent variables in statistical models to predict the molecule's activity. For example, QSAR studies on other oxazole derivatives have successfully predicted their anticancer or antimicrobial activities based on such calculated parameters. researchgate.net These models are valuable for designing new derivatives with enhanced properties by suggesting modifications to the molecular structure that are likely to improve a desired outcome.

Table 2: Key Quantum-Chemical Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor | Definition | Relevance to Activity/Property |

| Electronic | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and non-covalent interactions. |

| Topological | ||

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Affects transport and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, important for membrane permeability. |

| Steric | ||

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Relates to molecular volume and dispersion forces. |

| Surface Area | The total surface area of the molecule. | Influences interactions with receptors and solvents. |

Molecular Modeling of Interactions with Receptor Sites and Macromolecules (In Vitro Focus)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this involves placing the molecule into the binding site of a target protein or enzyme and calculating a score that estimates the binding affinity. nih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the macromolecule, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. Docking algorithms then explore various possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

These in silico studies can identify key amino acid residues in the receptor's active site that are crucial for binding. The results of molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a particular hydrogen bond is found to be important for binding, the molecule can be modified to enhance this interaction. Such studies are often complemented by in vitro assays to validate the computational predictions. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Utility as Building Blocks for Complex Organic Structures

The unique combination of reactive sites within Ethyl 2-styryl-1,3-oxazole-4-carboxylate makes it an adept building block for elaborate organic molecules. Both the styryl group and the oxazole (B20620) ring can participate in a variety of ring-forming reactions, providing pathways to complex chemical diversity. nih.govthepharmajournal.com

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and related fused-ring systems often relies on precursors that can undergo controlled cycloaddition or cyclization reactions. researchgate.netmdpi.com this compound serves as such a precursor through several potential reaction pathways involving its distinct structural components. The styryl unit's carbon-carbon double bond and the oxazole heterocycle can both be leveraged to construct new rings.

The styryl group's alkene can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or diazoalkanes, leading to the formation of new five-membered rings fused to the existing structure. nih.govmdpi.com Such reactions introduce conformational rigidity and can be a stepping stone to more complex polycyclic derivatives. mdpi.com Furthermore, stilbene-like molecules, which the styryl moiety resembles, can undergo intramolecular photocyclization to form phenanthrene-type architectures. Another powerful strategy is annulative π-extension (APEX), where functionalized aromatic systems are expanded into larger PAHs, a process for which this compound could be a suitable starting material after initial modification. nih.gov

The oxazole ring itself is a masked diene. Under thermal or photochemical conditions, it can participate in Diels-Alder reactions with various dienophiles. This cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the formation of highly substituted benzene (B151609) or pyridine (B92270) rings, which are key components of many polycyclic systems. thepharmajournal.com

| Reaction Type | Reactive Site on Parent Molecule | Potential Product Type |

| Diels-Alder Reaction | Oxazole Ring (as diene) | Substituted Pyridines or Benzenes |

| [3+2] Cycloaddition | Styryl Alkene (as dipolarophile) | Fused Five-Membered Heterocycles |

| Photocyclization | Styryl Moiety | Phenanthrene-like Structures |

| Annulative π-Extension (APEX) | Entire Molecule (as precursor) | Extended Polycyclic Aromatic Hydrocarbons |

This table outlines potential pathways for this compound to act as a precursor for polycyclic compounds.

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound is a rich source of synthons for assembling a wide array of other heterocyclic systems, leveraging the reactivity of its constituent parts. mdpi.com The oxazole nucleus is a stable heterocycle that also serves as a versatile intermediate for further chemical transformations. nih.govsemanticscholar.org

The styryl group's double bond is a key handle for introducing new heterocyclic rings. For example, a [3+2] cycloaddition reaction with an azide (B81097) can yield a 1,2,3-triazole ring. nih.govresearchgate.net Similarly, reaction with diazoalkanes can produce pyrazole (B372694) or pyrazoline rings, effectively linking a new heterocycle to the oxazole core via an ethylene (B1197577) bridge. nih.gov

The oxazole ring can be transformed into other heterocycles. As mentioned, its participation in Diels-Alder reactions can lead to the synthesis of highly substituted pyridines. thepharmajournal.com Additionally, the ester functionality at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid is a versatile intermediate that can be converted into other functionalities, such as amides or acyl chlorides, which can then participate in cyclization reactions to form new heterocyclic rings like 1,3,4-oxadiazoles. researchgate.net

| Reactive Moiety | Reagent/Reaction Type | Resulting Heterocyclic Framework |

| Styryl Alkene | Azides ([3+2] Cycloaddition) | 1,2,3-Triazole |

| Styryl Alkene | Diazoalkanes ([3+2] Cycloaddition) | Pyrazole/Pyrazoline |

| Oxazole Ring | Dienophiles (Diels-Alder) | Pyridine |

| Ethyl Carboxylate | Hydrazine (after hydrolysis) | 1,3,4-Oxadiazole |

This table illustrates the utility of this compound as a synthon for generating diverse heterocyclic structures.

Integration into Fluorescent Probes and Optoelectronic Materials

The extended π-conjugated system created by the connection of the phenyl ring, the vinyl bridge, and the oxazole core gives this compound inherent fluorophoric properties. Styryl-substituted heterocyclic dyes are well-known for their photophysical behaviors, including significant fluorescence and solvatochromism. nih.govresearchgate.netpku.edu.cn This makes the compound and its derivatives attractive candidates for fluorescent probes and advanced optoelectronic materials. nih.gov

The molecule's structure can be described as a donor-π-acceptor (D-π-A) system, where the styryl group can act as an electron donor and the oxazole-carboxylate portion as an electron acceptor. nih.gov This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for fluorescence in many organic dyes. researchgate.net The emission properties, such as wavelength and quantum yield, can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the styryl moiety. nih.govdiva-portal.org For instance, adding a strong donor group like dimethylamine (B145610) can create a "push-pull" system, leading to a red-shift in emission and potentially higher quantum yields. diva-portal.org

Derivatives of styryl-oxazoles and related styryl-benzazoles exhibit several useful properties:

Solvatochromism : The emission wavelength shifts with changes in solvent polarity, indicating a change in the dipole moment between the ground and excited states. nih.gov

Large Stokes Shifts : A significant separation between the maximum absorption and emission wavelengths, which is beneficial for fluorescent imaging as it minimizes self-quenching and simplifies signal detection. researchgate.net

Photoswitching : The central double bond of the styryl group can undergo reversible E-Z (trans-cis) isomerization upon irradiation with light of a specific wavelength, making these compounds potential molecular photoswitches. diva-portal.org

These properties make such compounds suitable for use as fluorescent probes for detecting ions or biomolecules and for cell imaging applications. mdpi.comresearchgate.netnih.gov

| Photophysical Property | Structural Origin | Potential Application |

| Fluorescence | Extended π-conjugation (Styryl-Oxazole) | Fluorescent labels, Bio-imaging |

| Solvatochromism | Intramolecular Charge Transfer (ICT) | Solvent polarity sensors |

| Tunable Emission | Substitution on Styryl's Phenyl Ring | Multi-color imaging probes |

| Photoswitching | E-Z Isomerization of Alkene | Molecular switches, Data storage |

This table summarizes the key photophysical properties and potential applications of the styryl-oxazole scaffold.

Role in the Development of Novel Catalytic Systems and Methodologies

Heterocyclic compounds are frequently employed as ligands in transition metal catalysis due to the coordinating ability of their heteroatoms. thepharmajournal.com The oxazole ring in this compound contains a pyridine-type nitrogen atom with a lone pair of electrons available for coordination to a metal center. mdpi.comresearchgate.net This allows the molecule to serve as a foundational structure for the design of novel ligands for various catalytic transformations.

While the parent compound is a monodentate ligand, its structure can be readily modified to create multidentate ligands, which typically form more stable and catalytically active metal complexes. For example, the styryl ring could be functionalized with additional donor atoms, or the ethyl carboxylate group could be converted into an amide bearing another coordinating group. This synthetic versatility allows for the creation of a library of ligands with tailored steric and electronic properties.

Oxazole-containing ligands have been successfully used in various catalytic systems. For instance, vanadium complexes with oxazole-oxazoline ligands have proven to be active catalysts for ethylene polymerization and copolymerization. mdpi.comresearchgate.net The ability to tune the ligand structure influences the performance of the catalyst and the properties of the resulting polymer. mdpi.com The development of new oxazole-based ligands derived from accessible building blocks like this compound is a promising avenue for discovering catalysts for a wide range of organic reactions, including cross-coupling, oxidation, and asymmetric synthesis.

| Potential Metal Center | Ligand Coordination Site | Potential Catalytic Application |

| Vanadium (V) | Oxazole Nitrogen | Alkene Polymerization/Copolymerization |

| Palladium (Pd) | Oxazole Nitrogen | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | Oxazole Nitrogen | "Click" Chemistry, Oxidation Reactions |

| Rhodium (Rh) / Iridium (Ir) | Modified Bidentate Ligand | Asymmetric Hydrogenation |

This table presents potential applications of this compound as a ligand scaffold in transition metal catalysis.

Conclusion and Future Research Directions

Synthesis of Ethyl 2-Styryl-1,3-Oxazole-4-Carboxylate: Achievements and Challenges

The synthesis of substituted oxazoles is a mature field of organic chemistry, yet the construction of specific derivatives like this compound presents unique opportunities and hurdles. thepharmajournal.com Established methods for forming the oxazole (B20620) ring, such as the Robinson-Gabriel synthesis or the van Leusen reaction, provide a foundational framework. thepharmajournal.com A plausible forward-thinking synthetic strategy would involve the condensation of an appropriate α-haloketone with cinnamamide (B152044) or a related precursor. Alternatively, a more convergent approach could involve the reaction of ethyl 2-chlorooxazole-4-carboxylate with styrene (B11656) under palladium catalysis.

Key Achievements in Related Syntheses:

Versatile Precursors: The availability of functionalized starting materials, such as ethyl isocyanoacetate, allows for direct incorporation of the ester functionality. nih.gov

Microwave-Assisted Synthesis: For related 2,4-disubstituted oxazoles, microwave-assisted methods have been shown to improve yields and significantly reduce reaction times compared to conventional heating. researchgate.net

Scalability: Recent advancements have focused on developing scalable syntheses of oxazoles directly from carboxylic acids, which could be adapted for the large-scale production of this compound's precursors. nih.gov

Future Challenges and Research Directions:

Regioselectivity: Controlling the substitution pattern to exclusively yield the 2,4-disubstituted product is paramount. Side reactions or isomer formation must be minimized through careful selection of catalysts and reaction conditions.

Styryl Group Integrity: The vinyl double bond of the styryl group is susceptible to isomerization or unwanted side reactions under harsh conditions. Developing mild synthetic protocols will be crucial to preserving its stereochemistry (E/Z configuration).

Green Chemistry Approaches: A significant frontier is the development of environmentally benign syntheses. This includes exploring one-pot reactions, using greener solvents, and employing catalytic methods to reduce waste and improve atom economy, such as in the green synthesis of related ethyl thiophene-2-carboxylate (B1233283) derivatives. rjstonline.com

Exploration of Untapped Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its three key functional components: the oxazole ring, the styryl moiety, and the ethyl carboxylate group. The oxazole ring itself has a defined reactivity pattern; the acidity of its ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com However, the presence of an electron-withdrawing ethyl carboxylate group at the C4 position deactivates the ring toward electrophilic substitution while potentially activating it for nucleophilic attack.

Potential Transformation Pathways for Exploration:

Styryl Double Bond Chemistry: The external double bond of the styryl group is a prime site for transformations. Future research could explore its reactivity in cycloaddition reactions, epoxidation, dihydroxylation, or hydrogenation to introduce new functionalities and create saturated linkages, thereby expanding the chemical space accessible from this scaffold.

Oxazole Ring Opening: Under certain conditions, the oxazole ring can undergo cleavage. Investigating controlled ring-opening reactions could provide a pathway to novel acyclic or alternative heterocyclic systems, a strategy used to convert other oxazoles into different scaffolds like 1,3,4-oxadiazoles. researchgate.net

Carboxylate Group Modification: The ethyl ester offers a reliable handle for further modification. Saponification to the corresponding carboxylic acid would enable the formation of amides, esters, or other acid derivatives, facilitating the attachment of this molecule to other scaffolds or tuning its physicochemical properties.

Advancements in Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties and potential applications of novel compounds before their synthesis. For this compound, in silico studies can guide research and minimize resource expenditure. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been successfully applied to other oxazole derivatives to predict their biological activities. nih.gov

Future Research Using Computational Tools:

| Computational Method | Predicted Property / Application | Rationale |

| Density Functional Theory (DFT) | Electronic properties (HOMO-LUMO gap), charge distribution, reactivity sites, and spectral characteristics (NMR, IR). | Provides fundamental insights into the molecule's stability and reactivity, guiding synthetic and functionalization efforts. worldwidejournals.com |

| Molecular Docking | Binding affinity and mode of interaction with biological targets such as enzymes (e.g., kinases, tubulin) or receptors. | Helps to identify potential therapeutic applications by simulating how the molecule fits into the active site of a protein. researchgate.netnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Prediction of biological activities (e.g., anticancer, antimicrobial) based on molecular descriptors. | Can prioritize synthetic targets by correlating structural features with desired biological outcomes, as seen with other oxazoles. nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational flexibility and stability of the molecule and its complexes with biological targets over time. | Assesses the dynamic behavior and stability of the ligand-protein complex, providing a more realistic model of biological interactions. |

These computational studies would be invaluable for hypothesizing mechanisms of action and designing second-generation analogs with improved potency and selectivity. nih.gov

Prospects for Novel Chemical Scaffolds and Functional Materials

The unique combination of a rigid, aromatic oxazole core and a conjugated styryl arm makes this compound an attractive building block for creating larger, more complex molecules. The oxazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties. researchgate.netchemmethod.com

Potential Applications in Scaffold Development:

Medicinal Chemistry: The styryl-oxazole core can be elaborated to generate libraries of compounds for drug discovery. The styryl phenyl ring and the ester can be functionalized to optimize interactions with biological targets. The general oxazole scaffold is known to be present in drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Functional Materials: The extended π-conjugation across the styryl and oxazole systems suggests potential applications in materials science. Oxazole derivatives are known to possess interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials. Future work could focus on synthesizing polymers or dendrimers incorporating this moiety to explore these properties.

Emerging Research Frontiers in Oxazole Chemistry

The broader field of oxazole chemistry is continually evolving, with several emerging trends that could shape the future research of this compound.

Late-Stage Functionalization: A major goal in modern synthesis is the ability to modify complex molecules in the final steps. Developing methods to selectively functionalize the C-H bonds of the oxazole or styryl components of the title compound would provide rapid access to a diverse range of analogs without requiring de novo synthesis.

Bioconjugation and Click Chemistry: The introduction of functional groups amenable to bioorthogonal reactions, such as "click chemistry," is a rapidly expanding area. chemrxiv.org Future derivatives of this compound could be designed with terminal alkyne or azide (B81097) groups, allowing them to be easily conjugated to proteins, nucleic acids, or other biomolecules for applications in chemical biology.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Adapting the synthesis of this oxazole derivative to a flow chemistry platform could enable more efficient and reproducible production, facilitating its use in larger-scale applications.

By leveraging these emerging frontiers, the scientific community can unlock the full potential of this compound, transforming it from a hypothetical structure into a valuable tool for innovation in medicine and materials science.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-styryl-1,3-oxazole-4-carboxylate?

Answer:

The compound is typically synthesized via condensation reactions or cross-coupling strategies . Key methods include:

- Condensation of ethyl 2-amino-4-carboxylate with styryl ketones under acidic conditions to form the oxazole ring .

- Palladium-catalyzed Suzuki-Miyaura coupling between ethyl 2-halo-oxazole-4-carboxylate (e.g., 2-chloro or 2-bromo derivatives) and styryl boronic acids, achieving yields up to 87% .

- Halogenation followed by coupling with styryl derivatives, optimized for regioselectivity using catalysts like Pd(PPh₃)₄ .

Experimental Design Tip: Use TLC or HPLC to monitor reaction progress, and purify via column chromatography (hexane/ethyl acetate gradients) .

Advanced: How can stereoisomerism (E/Z isomers) in the styryl group impact reactivity and bioactivity?

Answer:

The planar oxazole ring and rigid styryl substituent create distinct E/Z configurations, influencing:

- Reactivity: E-isomers exhibit higher electrophilicity due to reduced steric hindrance, favoring nucleophilic attacks at the α,β-unsaturated carbonyl .

- Bioactivity: Z-isomers may show enhanced antimicrobial activity due to better alignment with target enzymes (e.g., bacterial topoisomerases) .

Methodological Resolution:

- Separate isomers via chiral HPLC (Chiralpak IA/IB columns) or crystallization (ethanol/water mixtures).

- Validate configurations using NOESY NMR or X-ray crystallography (e.g., SHELXL refinement) .

Basic: What characterization techniques are essential for validating the structure?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm oxazole ring protons (δ 7.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry: HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ = 245.0824 for C₁₄H₁₃NO₃) .

- X-ray Diffraction: Resolve crystal packing and bond angles (e.g., planar oxazole ring with ~120° bond angles) .

Advanced: How to resolve contradictory bioactivity data across studies?

Answer: Discrepancies may arise from:

- Isomeric purity: Unreported E/Z ratios can skew IC₅₀ values in cytotoxicity assays .

- Assay conditions: Variations in solvent (DMSO vs. aqueous buffers) or cell lines (HeLa vs. MCF-7) alter permeability .

Methodology:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves with purified isomers and report exact stereochemistry .

Basic: What are the primary biological screening targets for this compound?

Answer:

- Antimicrobial: Gram-positive bacteria (e.g., S. aureus) via oxazole-mediated disruption of membrane integrity .

- Anticancer: Apoptosis induction in HTLV-1-infected cells through thiadiazole-like mechanisms .

- Enzyme Inhibition: HSD17B13 (a lipid metabolism regulator) via competitive binding to the catalytic site .

Screening Protocol:

- Use microdilution assays (MIC ≤ 16 µg/mL for bacteria) or MTT assays (IC₅₀ ≤ 50 µM for cancer cells) .

Advanced: How to optimize regioselectivity in functionalizing the oxazole ring?

Answer:

- Electrophilic Substitution: Direct electrophiles (e.g., NO₂⁺) to the 5-position using HNO₃/H₂SO₄ at 0°C .

- Nucleophilic Attacks: Protect the 4-carboxylate with tert-butyl groups to favor 2-position substitution .

- Cross-Coupling: Employ Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) for C–N bond formation at the 2-position .

Validation: Track regiochemistry via 2D NMR (HSQC/COSY) and isotopic labeling .

Basic: What are the stability and storage recommendations?

Answer:

- Stability: Stable at RT in dark, dry conditions. Decomposes under strong UV light or acidic hydrolysis (pH < 3) .

- Storage: Store at 4°C in amber vials under argon. Use desiccants (silica gel) to prevent ester hydrolysis .

Advanced: How to model ligand-target interactions computationally?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding to HSD17B13 (PDB: 6WKR). Focus on π-π stacking with Phe273 and hydrogen bonds to Ser146 .

- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Validation: Correlate docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ data .

Basic: What derivatives are synthetically accessible for SAR studies?

Answer:

- Ester Hydrolysis: Convert to carboxylic acid (2-styryl-1,3-oxazole-4-carboxylic acid) using NaOH/EtOH .

- Hydrazide Formation: React with hydrazine hydrate to yield hydrazide derivatives for antimicrobial testing .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

- Flow Chemistry: Use continuous reactors (e.g., Vapourtec R-Series) to enhance mixing and reduce side reactions .

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki couplings, achieving >90% conversion .

- Workup Automation: Employ centrifugal partition chromatography (CPC) for rapid purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products